molecular formula C11H9BrO4 B14026749 Methyl 6-bromo-4-oxochromane-8-carboxylate

Methyl 6-bromo-4-oxochromane-8-carboxylate

Cat. No.: B14026749
M. Wt: 285.09 g/mol
InChI Key: CDOFIHROXXZWTG-UHFFFAOYSA-N
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Description

Methyl 6-bromo-4-oxochromane-8-carboxylate is a chemical compound belonging to the chromane family. Chromanes are a class of oxygen-containing heterocycles known for their diverse biological activities and applications in various fields, including pharmaceuticals and materials science. The presence of a bromine atom and a carboxylate group in its structure makes this compound particularly interesting for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-bromo-4-oxochromane-8-carboxylate typically involves the bromination of a chromane derivative followed by esterification. One common method is the bromination of 4-oxochromane-8-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The resulting brominated product is then esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-4-oxochromane-8-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives, such as carboxylic acids or ketones.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in solvents such as ethanol or dimethyl sulfoxide (DMSO).

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

    Substitution: Formation of various substituted chromane derivatives.

    Reduction: Formation of alcohol derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

Methyl 6-bromo-4-oxochromane-8-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 6-bromo-4-oxochromane-8-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the carboxylate group can enhance its binding affinity and specificity towards these targets. Detailed studies on its mechanism of action are essential to understand its full potential in various applications .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-oxochromane-6-carboxylate
  • Methyl 4-chloro-6-fluoro-3-formyl-2H-chromene-2-carboxylate
  • 8-bromo-6-chloro-2-pentylchroman-4-one

Uniqueness

Methyl 6-bromo-4-oxochromane-8-carboxylate is unique due to the specific positioning of the bromine atom and the carboxylate group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C11H9BrO4

Molecular Weight

285.09 g/mol

IUPAC Name

methyl 6-bromo-4-oxo-2,3-dihydrochromene-8-carboxylate

InChI

InChI=1S/C11H9BrO4/c1-15-11(14)8-5-6(12)4-7-9(13)2-3-16-10(7)8/h4-5H,2-3H2,1H3

InChI Key

CDOFIHROXXZWTG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC2=C1OCCC2=O)Br

Origin of Product

United States

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